molecular formula C20H22O5 B13725720 tert-Butyl 2-(2-(benzyloxy)-5-formylphenoxy)acetate

tert-Butyl 2-(2-(benzyloxy)-5-formylphenoxy)acetate

Cat. No.: B13725720
M. Wt: 342.4 g/mol
InChI Key: MMZQTNFDMHILCP-UHFFFAOYSA-N
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Description

3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde is a complex organic compound with the molecular formula C20H22O5 and a molecular weight of 342.39 . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde involves multiple steps and specific reaction conditionsIndustrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound .

Chemical Reactions Analysis

3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde can be compared with other similar compounds, such as:

  • 4-tert-Butyloxycarbonylmethyl oxo-3-benzyloxy-benzaldehyde
  • 3-tert-Butyloxycarbonylmethyl oxo-4-methoxy-benzaldehyde
  • 3-tert-Butyloxycarbonylmethyl oxo-4-ethoxy-benzaldehyde

These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of 3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde lies in its specific combination of tert-butyl and benzyl groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl 2-(5-formyl-2-phenylmethoxyphenoxy)acetate

InChI

InChI=1S/C20H22O5/c1-20(2,3)25-19(22)14-24-18-11-16(12-21)9-10-17(18)23-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3

InChI Key

MMZQTNFDMHILCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2

Origin of Product

United States

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